Lipodeoxyaconitine

Descripción

Classification and Structural Lineage within Aconitum Lipo-Alkaloids

Lipodeoxyaconitine belongs to the C19-diterpenoid alkaloid class, which is the largest and most structurally complex category of diterpenoid alkaloids. mdpi.comnih.gov These compounds are characterized by a pentacyclic structure. nih.gov Within the C19 classification, there are several subtypes, including aconitine-type, lycoctonine-type, and others. semanticscholar.orgnih.gov

Lipo-alkaloids, including lipodeoxyaconitine, are a specific subset of C19-norditerpenoid alkaloids. researchgate.net Structurally, they feature an aconitane (B1242193) skeleton and are distinguished by the presence of one or two long-chain fatty acid moieties. researchgate.netnih.gov These fatty acid chains can vary in length and degree of unsaturation. researchgate.net Lipodeoxyaconitine is considered a transesterified derivative of diester-type diterpene alkaloids. researchgate.netnih.gov It is specifically a derivative of deoxyaconitine (B2769737). rsc.org The isolation of lipodeoxyaconitine, alongside other new lipo-alkaloids like lipoaconitine, lipohypaconitine, and lipomesaconitine, was first reported from the dried tuber of Aconitum carmichaeli DEBX. jst.go.jp

The structural relationship of lipo-alkaloids to their parent compounds is a key area of research. For instance, the acetyl groups at the C-8 hydroxyl position of aconitine (B1665448), hypaconitine, and mesaconitine (B191843) can be interchanged with fatty acid residues, leading to the formation of their respective lipo-alkaloid derivatives. jst.go.jp

Table 1: Classification and Structural Features of Lipodeoxyaconitine

| Feature | Description |

| Alkaloid Class | Diterpenoid Alkaloid |

| Sub-class | C19-Diterpenoid Alkaloid |

| Specific Group | Lipo-alkaloid |

| Core Skeleton | Aconitane |

| Key Structural Moiety | Long-chain fatty acid residue |

| Parent Compound Lineage | Deoxyaconitine |

| Natural Source Example | Aconitum carmichaeli |

Historical Context and Ethnobotanical Relevance in Scientific Inquiry

The genus Aconitum, the primary source of lipodeoxyaconitine and other related alkaloids, has a long history of use in traditional medicine systems, particularly in Asia. academicjournals.orgphytopharmajournal.com Plants of this genus are known in traditional Chinese medicine and Mongolian medicine for their various properties. researchgate.net In Ayurveda, the Indian system of medicine, Aconitum species are also well-recognized. academicjournals.orgphytopharmajournal.com

Historically, the use of Aconitum has been approached with caution due to the known toxicity of its constituent alkaloids. indexcopernicus.com Traditional processing methods, such as boiling, were developed to reduce the toxicity of the crude plant material. nih.gov Scientific investigation has revealed that these processing techniques decrease the concentration of the more toxic diester-diterpene alkaloids while simultaneously increasing the amount of lipo-alkaloids. nih.gov This transformation is significant because lipo-alkaloids are considered to be less toxic than their parent compounds.

The ethnobotanical use of Aconitum for ailments such as neuralgia, rheumatism, and inflammation has prompted modern scientific research into its active components. phytopharmajournal.comindexcopernicus.com The discovery that traditional processing methods alter the chemical profile of the plant, leading to an increase in lipo-alkaloids like lipodeoxyaconitine, has opened new avenues for research into the pharmacological properties of these modified compounds. nih.gov The study of lipo-alkaloids is therefore directly linked to the historical and traditional use of Aconitum, aiming to understand the chemical basis for its traditional applications and the processes developed to mitigate its toxicity.

Table 2: Ethnobotanical and Scientific Research Context of Aconitum Alkaloids

| Aspect | Details |

| Traditional Use | Analgesic and anti-inflammatory applications in traditional Chinese, Mongolian, and Ayurvedic medicine. researchgate.netacademicjournals.orgphytopharmajournal.com |

| Genus | Aconitum (Family: Ranunculaceae) academicjournals.orgphytopharmajournal.com |

| Traditional Processing | Methods like boiling are used to reduce toxicity. nih.gov |

| Chemical Transformation | Processing decreases diester-diterpene alkaloids and increases lipo-alkaloids. nih.gov |

| Scientific Inquiry | Focus on isolating and characterizing lipo-alkaloids to understand their pharmacological profiles. nih.gov |

Propiedades

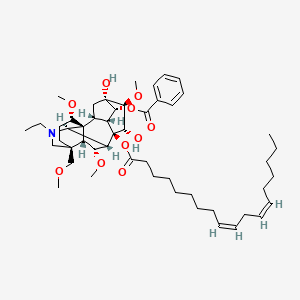

Fórmula molecular |

C50H75NO10 |

|---|---|

Peso molecular |

850.1 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C50H75NO10/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(52)61-50-38-35(31-48(55,45(59-6)43(50)53)44(38)60-46(54)34-26-23-22-24-27-34)49-36(57-4)29-30-47(33-56-3)32-51(8-2)42(49)39(50)40(58-5)41(47)49/h12-13,15-16,22-24,26-27,35-36,38-45,53,55H,7-11,14,17-21,25,28-33H2,1-6H3/b13-12-,16-15-/t35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |

Clave InChI |

QNKZLEZYELHMON-MQLAAMCXSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)OC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)CC)OC)COC)OC |

Origen del producto |

United States |

Ii. Biosynthetic Pathways and Isolation Methodologies

Elucidation of Diterpenoid Alkaloid Biosynthesis in Aconitum Species

The biosynthesis of C19-diterpenoid alkaloids (DAs) is a multi-step enzymatic process that begins with common isoprenoid precursors. nih.gov The pathway is initiated by the condensation of three isopentenyl pyrophosphate (IPP) molecules to form geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP undergoes cyclization to create foundational diterpene skeletons, such as ent-kaurene (B36324) and ent-atisane. nih.gov

From these precursors, a series of complex reactions occur. The biosynthesis involves the initial creation of a diterpene scaffold, followed by the crucial incorporation of a nitrogen atom, extensive modifications by oxygenases (like cytochrome P450s), acyltransferases, and methyltransferases. researchgate.net Recent studies have identified that ethanolamine (B43304) is a preferred source of nitrogen for the formation of the alkaloid structure. researchgate.net The core C19-diterpenoid skeleton, such as that of deoxyaconitine (B2769737), is formed through intricate skeletal rearrangements of precursor frameworks. thieme-connect.comnih.gov

Investigation of Diversification Mechanisms Leading to Lipo-Alkaloids

Lipo-alkaloids, such as lipodeoxyaconitine, represent a significant structural diversification of the primary diterpenoid alkaloids. thieme-connect.com These compounds are transesterified derivatives of diester-type diterpenoid alkaloids like aconitine (B1665448), hypaconitine, and deoxyaconitine. nih.govthieme-connect.com The defining feature of a lipo-alkaloid is the presence of one or two long-chain fatty acid residues attached to the aconitane (B1242193) skeleton. nih.gov

The key enzymatic step in this diversification is the acylation of the alkaloid core, catalyzed by acyltransferases. mdpi.com Specifically, members of the BAHD acyltransferase family are believed to be responsible for modifying the alkaloid skeleton by transferring an acyl group from an acyl-CoA donor to a hydroxyl group on the alkaloid. mdpi.combrieflands.com In the case of lipodeoxyaconitine, a fatty acid chain replaces the acetyl group typically found at the C-8 position of the parent alkaloid, deoxyaconitine. researchgate.net The types and availability of free fatty acids within the plant can influence the variety of lipo-alkaloids produced. organicchemistrydata.org

Advanced Isolation and Purification Techniques for Lipodeoxyaconitine

The isolation and identification of lipodeoxyaconitine from natural sources is challenging due to its presence as part of a complex mixture of structurally similar alkaloids. nih.gov This necessitates the use of highly sensitive and advanced analytical methodologies.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary technique for the separation and detection of lipo-alkaloids. nih.gov Reversed-phase columns, particularly C18 columns, are widely used for separation. nih.govnacalai.com A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) allows for the effective separation of the various alkaloids present in an extract. nih.gov

Mass spectrometry, especially when used in tandem (MS/MS), provides sensitive detection and structural information based on fragmentation patterns. nih.govnih.gov The positive ion mode is typically chosen for analysis as the nitrogen atom in the alkaloid structure is readily ionized. nih.gov

Table 1: Example HPLC-MS Parameters for Aconitum Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 3 µm particle size, 3.0 x 100 mm) | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.gov |

| Gradient Elution | A time-programmed gradient, for example, starting at 12% B, increasing to 80% B over ~12 minutes. | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) for fragmentation analysis | nih.gov |

While HPLC-MS is excellent for separation and initial identification, nuclear magnetic resonance (NMR) spectroscopy is indispensable for the definitive structure elucidation of novel or purified compounds. nih.gov The complete structural assignment of a lipo-alkaloid requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Semisynthetic Approaches and Chemical Modification Strategies

Due to the difficulty in isolating pure lipo-alkaloids from natural sources, semisynthesis has become a vital strategy for obtaining these compounds for pharmacological studies. nih.gov The most common approach involves the transesterification of a more abundant parent diester-diterpenoid alkaloid. thieme-connect.com

For lipo-alkaloid synthesis, a parent compound such as aconitine or deoxyaconitine is reacted with a selected fatty acid. researchgate.netwakan-iyaku.gr.jp The reaction is typically conducted by heating the parent alkaloid and the fatty acid, often in a solvent like anhydrous pyridine. wakan-iyaku.gr.jp This process facilitates the replacement of the acetyl group at the C-8 position with the long-chain acyl group from the fatty acid, yielding the corresponding lipo-alkaloid. researchgate.net Subsequent purification of the reaction mixture, often using techniques like preparative thin-layer chromatography (TLC) or gel filtration, is necessary to isolate the desired product. thieme-connect.comthieme-connect.com This strategy allows for the creation of a variety of lipo-alkaloids with different fatty acid chains, enabling structure-activity relationship studies. nih.govu-szeged.hu

Iv. Molecular and Cellular Mechanisms of Biological Action

Investigations into Cellular Proliferation Modulation

Lipodeoxyaconitine has demonstrated significant anti-proliferative and cytotoxic activities against a variety of human cancer cell lines. researchgate.netcjnmcpu.com Seminal studies identified Lipodeoxyaconitine, isolated from Aconitum sinchiangense, as having notable antitumor properties. researchgate.net Its inhibitory effects have been observed across multiple cancer types, highlighting its potential as a broadly acting cytotoxic compound. researchgate.netcjnmcpu.com

The anti-proliferative capacity of Lipodeoxyaconitine has been quantified in several studies, typically by determining the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | Significant Antitumor Activity | researchgate.netcjnmcpu.com |

| A-549 | Non-small Cell Lung Cancer | Significant Antitumor Activity | researchgate.netcjnmcpu.com |

| SMMC-7721 | Hepatocellular Carcinoma | Significant Antitumor Activity | researchgate.netcjnmcpu.com |

| MCF-7 | Breast Adenocarcinoma | Significant Antitumor Activity | researchgate.netcjnmcpu.com |

| SW480 | Colon Adenocarcinoma | Significant Antitumor Activity | researchgate.netcjnmcpu.com |

The structural characteristics of related lipo-diterpenoid alkaloids are believed to be crucial for their anti-proliferative effects. For instance, the introduction of a lipid group (lipo-group) at the C-8 position of the aconitine (B1665448) skeleton, a feature of Lipodeoxyaconitine, has been shown to significantly enhance anti-proliferative activity against breast cancer cells, including drug-resistant variants. researchgate.net

Analysis of Apoptotic Pathway Induction and Cell Cycle Regulation

The inhibition of cellular proliferation by anticancer agents is often linked to the induction of programmed cell death (apoptosis) and/or interference with the cell division cycle. bdbiosciences.commdpi.com For the broader class of C19-diterpenoid alkaloids, which includes Lipodeoxyaconitine, mechanisms of action have been shown to involve the induction of apoptosis and cell cycle arrest. rsc.org

While direct studies on the specific effects of Lipodeoxyaconitine on apoptotic pathways and cell cycle checkpoints are limited, research on analogous compounds provides a likely framework. For example, other C19-diterpenoid alkaloids have been found to arrest the cell cycle at the G1/S or G0/G1 phase. cjnmcpu.comrsc.org This arrest is often accompanied by the modulation of key regulatory proteins. For instance, studies on related alkaloids have shown a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as Bax and effector caspases like caspase-3. cjnmcpu.comnih.gov The cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis, is another mechanism reported for this class of compounds. cjnmcpu.comnih.gov However, specific studies confirming that Lipodeoxyaconitine induces these precise molecular changes are not yet available.

Examination of Intracellular Signaling Cascade Modulation

The cellular responses of proliferation and apoptosis are governed by complex intracellular signaling cascades. mdpi.com The ability of a compound to modulate these pathways is key to its pharmacological effect.

Currently, there is a lack of specific research data detailing the direct interactions of Lipodeoxyaconitine with specific cellular receptors or ion channels. However, the aconitine alkaloid family is well-known for its effects on ion channels. Aconitine itself, a closely related compound, is known to induce apoptosis through mechanisms involving intracellular Ca2+ signaling pathways. nih.gov The flow of ions like sodium (Na+), potassium (K+), and calcium (Ca2+) is critical for numerous cellular processes, and channels that transport these ions are often gated by ligands or changes in voltage. wikipedia.orgbioninja.com.au Given the established activity of related alkaloids, investigation into Lipodeoxyaconitine's potential effects on ion channels remains a logical area for future research.

DNA topoisomerase IIα is a nuclear enzyme essential for managing DNA topology during replication and chromosome segregation, making it a key target for anticancer drugs. nih.govbio-optica.it Studies involving a range of synthesized lipo-diterpenoid alkaloids have suggested that Topoisomerase IIα is a potential target for this class of compounds in the context of breast cancer treatment. researchgate.net These findings imply that the cytotoxic effects of compounds like Lipodeoxyaconitine could, in part, be mediated through the inhibition of this critical enzyme. Direct enzymatic assays confirming Lipodeoxyaconitine's inhibitory activity on Topoisomerase IIα have not been specifically reported.

Assessment of Macromolecular Interactions and Functional Consequences

The ultimate effect of many therapeutic compounds involves direct physical interaction with cellular macromolecules like nucleic acids.

There is currently no available scientific literature that specifically documents the direct binding of Lipodeoxyaconitine to nucleic acids (DNA or RNA) or describes any resulting structural alterations. The interaction between small molecules and nucleic acids can be a crucial mechanism of action, leading to interference with processes like transcription and replication. nih.gov Techniques such as biolayer interferometry and fluorescence polarization are used to study these interactions, but their application to Lipodeoxyaconitine has not been reported. nih.govnih.gov

Protein Target Identification and Conformational Changes

The precise molecular interactions of lipodeoxyaconitine have not been as extensively characterized as its parent compound, aconitine. However, based on its structural classification as a C19 norditerpenoid lipo-alkaloid, its primary protein targets can be inferred from the well-documented mechanisms of related Aconitum alkaloids. ug.edu.ghjst.go.jp The available body of research strongly indicates that the principal targets for this class of compounds are voltage-gated sodium channels (Nav). ug.edu.ghnih.goveurekaselect.comresearchgate.net

Research on aconitine and similar alkaloids has identified a specific binding site on the α-subunit of voltage-gated sodium channels, known as neurotoxin receptor site 2. wikipedia.orgmdpi.com This site is situated within the inner pore of the channel, a region formed by the S6 transmembrane segments of the four homologous domains (DI-DIV). nih.govguidetopharmacology.org The lipophilic nature of lipo-alkaloids may facilitate their interaction with the transmembrane domains of these channel proteins. ug.edu.gh Molecular docking studies on related lipo-diterpenoid alkaloids have supported the binding potential of these compounds to Nav channels, such as the Nav1.5 isoform. researchgate.net

The binding of an aconitine-like alkaloid to neurotoxin site 2 induces a significant conformational change in the channel protein, which is central to its mechanism of action. This interaction allosterically modulates the channel's function, primarily by inhibiting its transition from the open (activated) state to the fast-inactivated state. nih.govwikipedia.orgnih.gov

Key conformational changes and their consequences include:

Suppression of Inactivation: Aconitine and its analogs bind with high affinity to the open state of the Nav channel, effectively locking it in a persistently activated conformation. ug.edu.ghwikipedia.orgnih.gov This action suppresses the normal, rapid conformational change that leads to channel inactivation, resulting in a prolonged influx of sodium ions. wikipedia.orgnih.gov

Shift in Voltage-Dependence: The binding of the alkaloid can also alter the channel's sensitivity to changes in membrane potential. It often causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel can open at more negative membrane potentials than it normally would. nih.govmdpi.com

Persistent Depolarization: The combination of suppressed inactivation and easier activation leads to a sustained influx of Na+ ions, causing persistent membrane depolarization in excitable cells like neurons and muscle cells. wikipedia.orgmdpi.com This prevents the membrane from repolarizing and suppresses the transmission of subsequent action potentials, ultimately leading to paralysis of nerve and muscle function at higher concentrations. wikipedia.org

While the primary target is established as the Nav channel, some research into diterpenoid alkaloids has suggested potential interactions with other proteins, including topoisomerase IIα and various receptors involved in cancer pathways, although these are less characterized in the context of lipodeoxyaconitine itself. eurekaselect.comresearchgate.netresearchgate.net

The table below summarizes the key findings regarding the identified protein target for lipodeoxyaconitine based on the actions of its parent compounds.

| Protein Target Family | Specific Binding Site | Location of Binding Site | Key Conformational Change | Functional Consequence |

| Voltage-Gated Sodium (Nav) Channels | Neurotoxin Receptor Site 2 | Inner pore; formed by the S6 segments of the four α-subunit domains (DI-DIV) nih.govguidetopharmacology.org | Suppression of the conformational shift from the open to the inactivated state wikipedia.orgnih.gov | Persistent channel activation and prolonged Na+ influx wikipedia.org |

| Shift in voltage-dependence of activation to more negative potentials nih.gov | Channel opens more easily, contributing to hyperexcitability |

V. Advanced Preclinical Research Models and Methodologies

In Vivo Experimental Models for Pharmacological Evaluation

Rodent models, primarily mice and rats, are the most commonly used in vivo systems in preclinical research due to their genetic and physiological similarities to humans, relatively short lifespan, and ease of handling. mdpi.comtaconic.com For a compound like Lipodeoxyaconitine, various rodent models can be used to study its pharmacological effects in the context of specific diseases.

For instance, if in vitro data suggests anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be used to assess this activity. If anticancer potential is observed, syngeneic tumor models, where mouse cancer cells are implanted into immunocompetent mice of the same strain, would be appropriate to evaluate not only the direct effect on the tumor but also the interplay with the host immune system. While specific in vivo pharmacological studies on Lipodeoxyaconitine are not widely reported, related Aconitum alkaloids have been studied in various animal models for their analgesic, anti-inflammatory, and cardiotonic effects. researchgate.net

Xenograft models are a cornerstone of preclinical oncology research. criver.com These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, which lack a functional immune system to prevent rejection of the foreign tissue. nih.gov

Cell Line-Derived Xenograft (CDX) Models: In this approach, established human cancer cell lines (the same as those used in 2D and 3D in vitro screening) are injected into immunodeficient mice, typically subcutaneously or orthotopically (into the organ of origin). criver.com CDX models are widely used to evaluate the in vivo efficacy of potential anticancer drugs. nih.gov A study on Lipodeoxyaconitine would likely involve treating mice bearing xenografts of a responsive cancer cell line (identified from in vitro screening) and monitoring tumor growth over time compared to a vehicle-treated control group.

Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. criver.comnih.gov These models are considered to have high clinical relevance as they better retain the heterogeneity, genetic characteristics, and architecture of the original human tumor. nih.govcrownbio.com Evaluating Lipodeoxyaconitine in a panel of PDX models representing different subtypes of a particular cancer could provide valuable insights into which patient populations might benefit most from the treatment. frontiersin.org

Table 3: Overview of In Vivo Xenograft Models for Oncology Research

| Model Type | Description | Advantages | Disadvantages |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice. | High reproducibility, relatively low cost, good for initial efficacy testing. | Lack of tumor heterogeneity, may not fully represent the original tumor. |

| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are implanted into immunodeficient mice. nih.gov | Preserves original tumor architecture and heterogeneity, high predictive value for clinical response. nih.gov | Higher cost, lower engraftment rate, longer study times. |

This table summarizes the key features of CDX and PDX models used in preclinical oncology research.

Ex Vivo Analytical Approaches for Tissue and Organ Responses

Ex vivo analytical methods serve as a critical intermediate step between in vitro cell-based assays and complex in vivo studies. These techniques utilize intact, isolated tissues or organs maintained in a controlled physiological environment, allowing for the detailed investigation of a compound's effect on functional tissue systems without the confounding variables of systemic metabolism or neurohumoral feedback present in a whole organism. nih.gov While direct experimental data on lipodeoxyaconitine using these models is not extensively published, the methodologies are well-established through research on structurally related Aconitum alkaloids such as aconitine (B1665448), mesaconitine (B191843), and lappaconitine (B608462). ingentaconnect.comd-nb.info The findings from these related compounds provide a robust framework for predicting and assessing the potential tissue- and organ-level responses to lipodeoxyaconitine.

The primary tissues of interest for ex vivo analysis of Aconitum alkaloids are those known to be most affected by their activity: cardiovascular and nervous tissues. ingentaconnect.comresearchgate.net Key methodologies include isolated organ baths for vascular and other smooth muscle tissues, the Langendorff preparation for isolated hearts, and electrophysiological recordings on acutely isolated neurons or cardiomyocytes.

Isolated Organ Bath and Wire Myograph Systems

Isolated organ baths are a classic pharmacological tool used to study the contractility of various muscle tissues, including vascular rings, airway smooth muscle, and gastrointestinal segments. reprocell.comnih.govsomatco.com In this setup, a segment of tissue, such as a ring of the thoracic aorta, is suspended in a chamber containing a heated, oxygenated physiological salt solution. nih.gov One end of the tissue is fixed, while the other is connected to a force transducer, which measures changes in isometric tension (contraction or relaxation). reprocell.comnih.gov This method allows researchers to quantify a compound's direct effect on vascular tone and to investigate the underlying mechanisms, such as endothelium-dependent signaling pathways. cjter.com

Studies on alkaloids structurally related to lipodeoxyaconitine have demonstrated significant effects on vascular tissues using this approach. For instance, mesaconitine has been shown to induce relaxation in isolated rat aortic rings that were pre-contracted with phenylephrine. nih.gov This vasorelaxant effect was found to be dependent on the presence of a functional endothelium and was linked to an influx of extracellular calcium into endothelial cells, leading to the activation of nitric-oxide synthase. nih.gov Similarly, research on aqueous extracts of Aconitum carmichaeli revealed a dose-dependent relaxation of rabbit aortic rings, an effect that was significantly diminished by the removal of the endothelium or by the presence of a nitric oxide synthase inhibitor. cjter.com Another related compound, benzoylaconitine, was found to attenuate vasoconstriction induced by angiotensin I in isolated rat aorta. frontiersin.org

Interactive Table: Ex Vivo Vascular Reactivity of Aconitum Alkaloids in Isolated Aortic Rings

| Compound/Extract | Tissue Preparation | Pre-contraction Agent | Observed Effect | Mechanism Implication |

| Mesaconitine | Endothelium-intact rat thoracic aorta | Phenylephrine | Induces vasorelaxation nih.gov | Endothelium-dependent; involves Ca²+ influx and nitric-oxide synthase activation nih.gov |

| Benzoylaconitine | Isolated rat aorta | Angiotensin I | Attenuates vasoconstriction frontiersin.org | Modulation of the renin-angiotensin system frontiersin.org |

| Aconitum carmichaeli (Water Decoction) | Rabbit aortic rings | Noradrenaline | Induces dose-dependent vasorelaxation cjter.com | Primarily dependent on endothelium-released nitric oxide cjter.com |

Isolated Perfused Heart (Langendorff) Preparation

The Langendorff apparatus is a foundational ex vivo model for assessing cardiac function. nih.govijbcp.com In this system, a heart is excised and mounted on a cannula via the aorta. It is then retrogradely perfused with an oxygenated, nutrient-rich buffer at constant pressure or flow. nih.gov This perfusion closes the aortic valve and forces the solution into the coronary arteries, thus sustaining the heart's viability and spontaneous beating for several hours outside the body. nih.govfrontiersin.org The preparation allows for the simultaneous measurement of multiple cardiac parameters, including heart rate, contractile force (left ventricular developed pressure, LVDP), and coronary flow, and it is particularly valuable for studying arrhythmias. frontiersin.org

This model is highly relevant for studying Aconitum alkaloids, which are well-known for their potent cardiotonic and arrhythmogenic properties. researchgate.netfrontiersin.org Aconitine itself is a classic experimental tool used to induce arrhythmias in isolated heart models. chiba-u.jp The arrhythmogenic effects are largely attributed to the persistent activation of voltage-gated sodium channels, leading to intracellular sodium and calcium overload. frontiersin.org The Langendorff setup enables detailed investigation of these proarrhythmic events, such as ventricular premature beats, ventricular tachycardia, and fibrillation, in a controlled environment free from systemic influences. frontiersin.orgfrontiersin.org

Interactive Table: Typical Parameters Measured in Langendorff Heart Models for Alkaloid Studies

| Parameter | Description | Relevance for Aconitum Alkaloid Research |

| Heart Rate (HR) | The number of heartbeats per minute. | Assessing chronotropic effects (changes in heart rate). |

| Left Ventricular Developed Pressure (LVDP) | The difference between left ventricular systolic and diastolic pressure; a measure of contractility. | Evaluating inotropic effects (changes in the force of contraction). |

| Coronary Flow | The rate of perfusion fluid flowing through the coronary vasculature. | Assessing effects on coronary vasodilation or vasoconstriction. |

| Electrocardiogram (ECG) or Field Potentials | Recording of the heart's electrical activity. | Detecting and characterizing arrhythmias (e.g., tachycardia, fibrillation, conduction blocks). frontiersin.org |

| Arrhythmia Incidence & Duration | Quantification of arrhythmic events. | Directly measuring the proarrhythmic potential of the compound. nih.gov |

Electrophysiological Recordings in Isolated Cells

To investigate the effects of a compound at the cellular and ion channel level, electrophysiological techniques like patch-clamp are employed on acutely isolated cells. minusk.comscielo.br Cardiomyocytes or neurons are enzymatically dissociated from tissue and studied individually. mdpi.comnih.gov The patch-clamp technique allows for the precise measurement of ion currents flowing across the cell membrane, providing direct insight into how a compound modulates specific ion channels (e.g., sodium, potassium, calcium channels). reading.ac.uk This method can be used to record the activity of single channels or the whole-cell response, including action potentials. scielo.brprotocols.io

This approach has been instrumental in defining the mechanism of action for many Aconitum alkaloids. ingentaconnect.com For example, lappaconitine has been identified as a potent blocker of voltage-dependent sodium channels in both isolated trigeminal neurons and cardiomyocytes. mdpi.comresearchgate.net In contrast, aconitine is known to be a channel activator, causing persistent inward sodium currents that lead to membrane depolarization and triggered activity in isolated cardiomyocytes. d-nb.infochiba-u.jp Studies using extracellular recording on isolated hippocampal slices, a preparation that preserves local synaptic circuitry, have shown that lappaconitine can cause a frequency-dependent inhibition of neuronal activity, suggesting a potential role in modulating neuronal excitability. capes.gov.br These detailed electrophysiological findings are crucial for understanding the molecular basis of the physiological effects observed in whole-organ preparations.

Interactive Table: Summary of Ex Vivo Electrophysiological Findings for Related Aconitum Alkaloids

| Compound | Preparation | Technique | Key Finding |

| Lappaconitine | Isolated rat trigeminal neurons & cardiomyocytes | Whole-cell patch-clamp | Inhibits tetrodotoxin-sensitive sodium currents. mdpi.comresearchgate.net |

| Aconitine | Isolated guinea-pig atrial cells | Microelectrode recording | Induces early and delayed afterdepolarizations and abnormal automaticity. chiba-u.jp |

| Lappaconitine | Isolated rat hippocampal slices | Extracellular recording | Causes activity-dependent inhibition of stimulus-evoked population spikes. capes.gov.br |

Vi. Integrative Omics Approaches in Lipodeoxyaconitine Research

Metabolomics Profiling of Endogenous Metabolic Pathways and Perturbations

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By profiling the small-molecule metabolites in a sample, researchers can gain a functional readout of the physiological state of a cell or organism. A metabolomics study of Lipodeoxyaconitine would identify alterations in endogenous metabolic pathways, highlighting how the compound perturbs cellular energy, lipid metabolism, amino acid pathways, and other vital functions. acs.org

While metabolomic studies have been performed on Aconitum plants and their extracts to identify different alkaloids or to assess the toxicological profiles of these complex mixtures, no research has been published that specifically profiles the metabolic perturbations caused by the isolated Lipodeoxyaconitine compound. cjnmcpu.comresearchgate.net Therefore, a specific profile of metabolic pathways affected by Lipodeoxyaconitine is currently unknown.

Vii. Future Research Directions and Methodological Advancements

Development of Novel Biosynthetic Engineering Strategies

The complete biosynthetic pathway of C19-diterpenoid alkaloids, the parent class of compounds to which lipodeoxyaconitine belongs, is not yet fully elucidated. researchgate.net However, significant progress in identifying key enzymatic steps provides a foundation for developing novel biosynthetic engineering strategies. Future research will likely focus on heterologous expression systems and metabolic engineering to produce lipodeoxyaconitine and its analogues in controlled microbial or plant-based systems.

Key research thrusts in this area include:

Identification and Characterization of Pathway Genes: A primary goal is to identify the remaining unknown enzymes in the diterpenoid alkaloid pathway, particularly those responsible for the final structural modifications that lead to compounds like deoxyaconitine (B2769737) and the subsequent lipidation. Multi-omics approaches, integrating transcriptomics and metabolomics from Aconitum species, have proven effective in pinpointing candidate genes, such as cytochrome P450s and acyltransferases. researchgate.netnih.gov

Heterologous Production Platforms: Engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce diterpenoid alkaloid precursors is a major objective. frontiersin.orgnih.gov This involves transferring the identified biosynthetic genes into a microbial host. Such platforms could offer a sustainable and scalable source of lipodeoxyaconitine, independent of plant cultivation. nih.gov

Metabolic Flux Optimization: Once a production host is established, metabolic engineering techniques will be crucial to optimize the flow of precursors, such as geranylgeranyl pyrophosphate (GGPP), towards the desired alkaloid. researchgate.netmdpi.com This involves upregulating key enzymes in the pathway and downregulating competing metabolic pathways to maximize yield.

Table 1: Potential Enzymatic Targets for Biosynthetic Engineering of Lipodeoxyaconitine

| Enzyme Class | Potential Role in Biosynthesis | Engineering Strategy |

| Diterpene Synthases | Catalyze the initial cyclization of GGPP to form the diterpene skeleton. nih.govresearchgate.net | Overexpression to increase precursor supply. |

| Cytochrome P450s | Responsible for the extensive oxidation and hydroxylation of the alkaloid core. nih.gov | Characterization and introduction of specific P450s to control oxygenation patterns. |

| Acyltransferases | Catalyze the addition of ester groups (e.g., acetyl, benzoyl) to the core structure. | Identification and engineering of acyltransferases to attach specific fatty acid moieties, thereby forming lipo-alkaloids. |

| Reductases | Involved in key reduction steps within the pathway. nih.gov | Co-expression to ensure efficient conversion of intermediates. |

Refinement of Analytical Technologies for Comprehensive Profiling

The structural complexity and the presence of numerous closely related analogues make the comprehensive profiling of lipodeoxyaconitine in biological matrices a significant challenge. Future advancements will depend on the refinement of high-resolution analytical technologies to improve sensitivity, specificity, and throughput.

Advanced Mass Spectrometry (MS) Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing diterpenoid alkaloids. acs.org Future refinements will involve the use of higher resolution instruments (e.g., Orbitrap, FT-ICR-MS) to enable more accurate mass determination and structural elucidation of novel lipo-alkaloid variants. Combining MS with techniques like ion mobility spectrometry could provide an additional dimension of separation, helping to distinguish between isomeric compounds.

Hyphenated Chromatographic Methods: The development of multi-dimensional chromatography techniques, such as comprehensive two-dimensional liquid chromatography (LCxLC), will offer superior resolving power for complex plant extracts. This will be critical for separating the wide array of lipo-alkaloids that may differ only by the length and saturation of their fatty acid chains. rsc.org

Integrated 'Omics' Platforms: A holistic understanding requires integrating metabolomic data with genomic and transcriptomic data. researchgate.net By correlating the presence of specific lipo-alkaloids with the expression of particular genes, researchers can accelerate the discovery of the biosynthetic enzymes responsible for their formation. This integrated approach is essential for a complete systems-level understanding of alkaloid biosynthesis in Aconitum.

Table 2: Advanced Analytical Technologies for Lipodeoxyaconitine Research

| Technology | Application in Lipodeoxyaconitine Profiling | Future Refinement Goal |

| LC-MS/MS (Orbitrap) | High-resolution detection and identification of known and unknown lipo-alkaloids. acs.org | Increased sensitivity for trace-level detection and automated data analysis pipelines. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized components of extracts. acs.org | Development of new derivatization methods suitable for complex alkaloids. |

| Ion Mobility Spectrometry-MS | Separation of isomers and conformers that are indistinguishable by MS alone. | Integration into routine analytical workflows for high-confidence identification. |

| Comprehensive 2D-LC | Enhanced separation of structurally similar lipo-alkaloids in complex matrices. | Method optimization for improved throughput and robustness. |

Innovative Computational Modeling for Advanced Mechanistic Prediction

Computational modeling provides powerful tools to predict biosynthetic pathways, understand molecular interactions, and guide synthetic and engineering efforts. As more structural and functional data become available, the predictive accuracy and utility of these models will increase significantly.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can be used to model enzymatic reactions at an atomic level. This will be invaluable for elucidating the reaction mechanisms of the uncharacterized enzymes in the lipodeoxyaconitine pathway, predicting substrate specificity, and guiding protein engineering efforts to create novel catalysts.

Molecular Docking and Dynamics: These simulations are used to predict how alkaloids like lipodeoxyaconitine interact with biological targets, such as ion channels or receptors. mdpi.com Advanced modeling can help predict the binding affinity and mode of action for different lipo-alkaloid variants, thereby prioritizing compounds for further pharmacological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to correlate the structural features of a series of compounds with their biological activity. rsc.org For lipo-alkaloids, QSAR models could be developed to predict how variations in the fatty acid chain (e.g., length, unsaturation) affect their properties. This predictive capability can guide the design of new analogues with potentially enhanced or more specific activities. rsc.org

Table 3: Computational Modeling Approaches and Their Predictive Goals

| Modeling Technique | Predictive Goal for Lipodeoxyaconitine Research | Potential Impact |

| Pathway Modeling | Predict intermediates and enzymatic steps in the biosynthetic pathway. | Guide gene discovery and metabolic engineering strategies. |

| Molecular Docking | Predict the binding interactions of lipodeoxyaconitine with protein targets. mdpi.com | Elucidate mechanism of action and prioritize analogues for screening. |

| QSAR | Correlate structural features (e.g., fatty acid chain) with biological activity. rsc.org | Guide the rational design of novel lipo-alkaloids with desired properties. |

| Protein Structure Prediction | Model the 3D structures of uncharacterized biosynthetic enzymes. | Provide structural templates for mechanistic studies and protein engineering. |

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental framework to evaluate the pharmacokinetic properties of Lipodeoxyaconitine?

- Methodological Answer : Utilize the PICOT framework to structure the study:

- Population : Specify the model system (e.g., in vitro cell lines, animal models like Sprague-Dawley rats).

- Intervention : Administer Lipodeoxyaconitine at varying doses (e.g., 0.1–10 mg/kg) to assess absorption, distribution, metabolism, and excretion (ADME).

- Comparison : Compare results with control groups or structurally similar alkaloids (e.g., aconitine derivatives).

- Outcome : Quantify bioavailability, half-life, and metabolite profiles using HPLC-MS.

- Time : Define the observation period (e.g., 24-hour pharmacokinetic profiling) .

Q. What analytical techniques are most reliable for characterizing Lipodeoxyaconitine’s structural stability under physiological conditions?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess degradation temperatures.

- pH Sensitivity : Perform UV-Vis and NMR spectroscopy across pH gradients (e.g., pH 2–9) to detect structural changes.

- Oxidative Resistance : Expose Lipodeoxyaconitine to reactive oxygen species (ROS) and quantify degradation via LC-MS .

Advanced Research Questions

Q. How can conflicting data on Lipodeoxyaconitine’s cytotoxicity be systematically resolved?

- Methodological Answer :

- Source Analysis : Compare methodologies from contradictory studies (e.g., cell viability assays using MTT vs. resazurin). Differences in incubation times or cell densities (e.g., 5,000 vs. 10,000 cells/well) may explain variability.

- Meta-Analysis : Aggregate data from ≥10 independent studies to calculate effect sizes and heterogeneity indices (e.g., I² statistic). Adjust for confounding variables like solvent choice (DMSO vs. ethanol) .

- Mechanistic Validation : Use CRISPR-Cas9 knockout models to isolate pathways (e.g., mitochondrial apoptosis) implicated in cytotoxicity .

Q. What strategies optimize the synthesis of Lipodeoxyaconitine derivatives to enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., hydroxyl, methyl) and screen derivatives against receptor panels (e.g., GPCRs, ion channels).

- Computational Modeling : Employ molecular docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

- In Silico Toxicity Prediction : Use platforms like ProTox-II to flag derivatives with potential hepatotoxicity or mutagenicity .

Q. How should researchers address ethical challenges in longitudinal studies of Lipodeoxyaconitine’s neurotoxic effects in primates?

- Methodological Answer :

- FINER Criteria : Ensure the study is Feasible (adequate sample size), Interesting (addresses gaps in neurotoxicity literature), Novel (explores chronic exposure effects), Ethical (minimizes primate distress via enrichment protocols), and Relevant (informs human safety thresholds) .

- Ethical Oversight : Submit protocols to institutional animal care committees (IACUCs) and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Lipodeoxyaconitine studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bootstrap Resampling : Estimate confidence intervals for parameters like maximum efficacy (Emax).

- Outlier Management : Apply Grubbs’ test to exclude anomalous data points caused by technical errors .

Q. How can researchers ensure the reproducibility of in vivo efficacy studies for Lipodeoxyaconitine?

- Methodological Answer :

- Standardized Protocols : Publish detailed methods (e.g., anesthesia protocols, injection routes) in supplementary materials.

- Blinding : Assign treatment groups randomly and blind experimenters to group identities.

- Data Transparency : Share raw electrophysiological or histopathological data via platforms like Figshare or Zenodo .

Integration with Broader Research

Q. What interdisciplinary approaches can elucidate Lipodeoxyaconitine’s role in modulating inflammatory pathways?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks (e.g., NF-κB, COX-2).

- Functional Validation : Use siRNA knockdowns in macrophage models to confirm pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.